molecular formula C8H4FN3 B6257840 5-(cyanoamino)-2-fluorobenzonitrile CAS No. 1249162-71-7

5-(cyanoamino)-2-fluorobenzonitrile

Cat. No.: B6257840
CAS No.: 1249162-71-7
M. Wt: 161.1
InChI Key:
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Description

5-(Cyanoamino)-2-fluorobenzonitrile is an organic compound that features both cyano and amino functional groups attached to a benzene ring, along with a fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyanoamino)-2-fluorobenzonitrile typically involves the reaction of 2-fluorobenzonitrile with cyanamide under specific conditions. One common method involves the use of a base such as sodium methoxide in methanol to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-(Cyanoamino)-2-fluorobenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Reduction: 5-(Amino)-2-fluorobenzonitrile.

    Oxidation: 5-(Cyanoamino)-2-fluoronitrobenzene.

Scientific Research Applications

5-(Cyanoamino)-2-fluorobenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(cyanoamino)-2-fluorobenzonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyano and amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Cyanoamino)-2-chlorobenzonitrile
  • 5-(Cyanoamino)-2-bromobenzonitrile
  • 5-(Cyanoamino)-2-iodobenzonitrile

Uniqueness

5-(Cyanoamino)-2-fluorobenzonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic properties. Fluorine’s high electronegativity and small size can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications .

Properties

CAS No.

1249162-71-7

Molecular Formula

C8H4FN3

Molecular Weight

161.1

Purity

95

Origin of Product

United States

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